5-Hydroxy-4,6-dimethylnicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Hydroxy-4,6-dimethylnicotinaldehyde often involves complex chemical reactions, including catalytic hydrogenation, selective methylation, and hydrolysis processes. For instance, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a model compound for studying chemical reactions of 5-methyl tetrahydrofolate, involves anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation (Whiteley, Drais, & Huennekens, 1969).
Molecular Structure Analysis
Molecular structure analysis reveals the conformational properties and intramolecular interactions of compounds. For example, the molecular structures of various dihydropyridine derivatives were determined by X-ray diffraction methods, showing that the dihydropyridine ring exists in a boat-type conformation, with the degree of ring puckering varying among compounds. This analysis provides insights into the relationship between molecular structure and pharmacological activity (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).
Chemical Reactions and Properties
5-Hydroxy-4,6-dimethylnicotinaldehyde participates in various chemical reactions, including oxidation and reduction, which significantly affect its chemical properties. The compound's reactivity in dinucleoside monophosphates and its ability to form cross-link lesions upon irradiation illustrate its potential in biochemical research (Zhang & Wang, 2004).
Scientific Research Applications
Catalytic Conversion Processes
5-Hydroxy-4,6-dimethylnicotinaldehyde, as a derivative of hydroxymethylfurfural (HMF), plays a significant role in catalytic conversion processes. It can be transformed into a variety of chemicals and fuels, utilizing its functional groups. This process involves selective tailoring to form different derivatives under various conditions. The mechanisms of these catalytic processes and the design strategies for future catalysts are a key focus, emphasizing the activation of functional groups and the challenges in designing bifunctional catalysts. Some examples include "one-pot" transformations of fructose into various chemicals using the HMF platform (Kong et al., 2018).
Role in DNA Damage and Repair
Research indicates the involvement of compounds like 5-Hydroxy-4,6-dimethylnicotinaldehyde in DNA damage and repair mechanisms. Specifically, studies have identified products formed in DNA upon exposure to UV radiation that are similar in structure and function. These products are substrates for base excision repair enzymes, which play a critical role in reversing oxidative DNA damage (Doetsch et al., 1995).
Reactivity in Biochemical Processes
5-Hydroxy-4,6-dimethylnicotinaldehyde and similar compounds demonstrate significant reactivity in various biochemical processes. For instance, studies have observed the formation of advanced glycation end-products through the modification of arginine and lysine residues in proteins. These end-products are associated with complications in diabetes and some neurodegenerative diseases (Nemet et al., 2006).
Applications in Organic Synthesis
In organic synthesis, derivatives of hydroxymethylfurfural, which include 5-Hydroxy-4,6-dimethylnicotinaldehyde, have been extensively utilized. Due to the presence of different functional groups, these compounds serve as excellent starting materials for preparing various fine chemicals. This application is particularly appealing as it incorporates renewable carbon sources into final products (Fan et al., 2019).
Role in Enzymatic and Metabolic Studies
Research on 5-Hydroxy-4,6-dimethylnicotinaldehyde and related compounds has contributed to understanding enzymatic and metabolic pathways. Studies have identified the formation of various metabolites and their interaction with enzymes, shedding light on complex biochemical processes (Taborsky et al., 1966).
properties
IUPAC Name |
5-hydroxy-4,6-dimethylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVAOYKWDPKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186192 | |
Record name | 4-Desoxyisopyridoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4,6-dimethylnicotinaldehyde | |
CAS RN |
32453-97-7 | |
Record name | 4-Desoxyisopyridoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32453-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Desoxyisopyridoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESOXYISOPYRIDOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP2E2KMN70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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